Enhanced Lipophilicity from 3-Methoxypropoxy Chain vs. Unsubstituted Pyridylboronic Acid
The introduction of the 3-methoxypropoxy chain significantly increases the compound's lipophilicity compared to the unsubstituted parent, pyridine-4-boronic acid. This is quantified by a Calculated LogP (ClogP) of -0.82 versus -1.24, representing a 0.42 log unit difference . This higher lipophilicity can improve partitioning into organic layers during extractive workup of Suzuki reactions and may enhance the membrane permeability of final drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (Calculated LogP/ClogP) |
|---|---|
| Target Compound Data | LogP: -0.8233 |
| Comparator Or Baseline | Pyridine-4-boronic acid; LogP: -1.2386 |
| Quantified Difference | Δ LogP = 0.4153 (approx. 2.6x increase in partition coefficient) |
| Conditions | Calculated values using ACD/Labs or similar predictive software |
Why This Matters
This directly impacts a procurement decision if the synthetic route requires improved organic solubility to drive Suzuki couplings to completion or if the final target molecule requires a specific lipophilicity window for biological activity.
